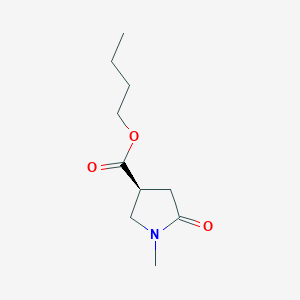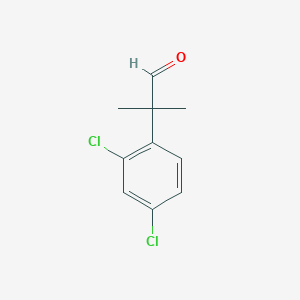![molecular formula C7H13N3O2 B13060989 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent to yield the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, typically using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine can be compared with other oxadiazole derivatives, such as:
1-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.
1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine: Differing in the position of the nitrogen atoms in the oxadiazole ring, which affects its chemical behavior and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H13N3O2 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
1-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C7H13N3O2/c1-3-11-4-6-9-10-7(12-6)5(2)8/h5H,3-4,8H2,1-2H3 |
InChI Key |
YAMJMZWYQYAPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(O1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




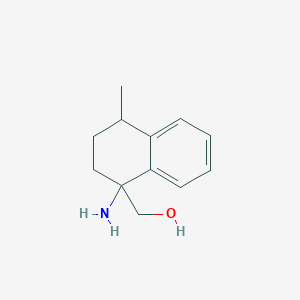
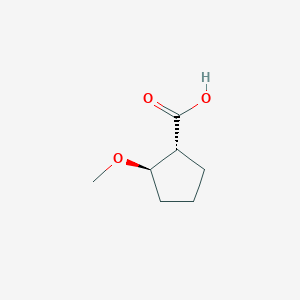
![7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B13060928.png)
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13060932.png)
![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
![[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13060951.png)
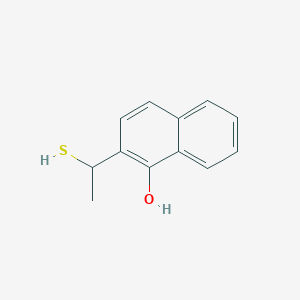
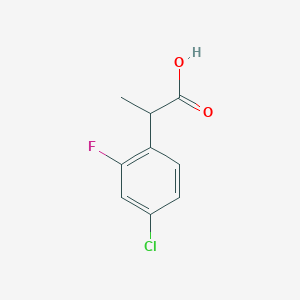
![(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)

